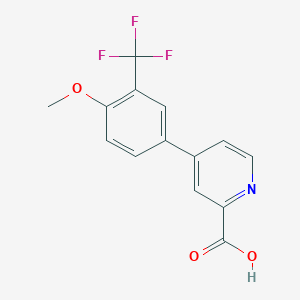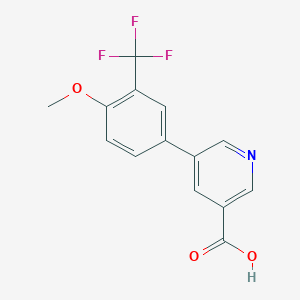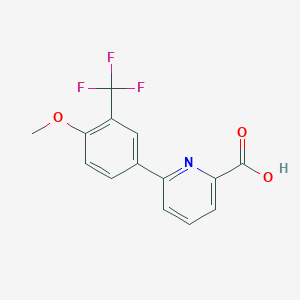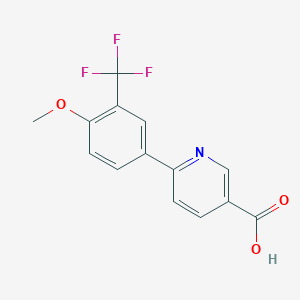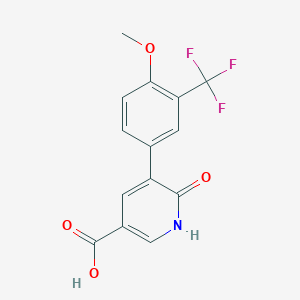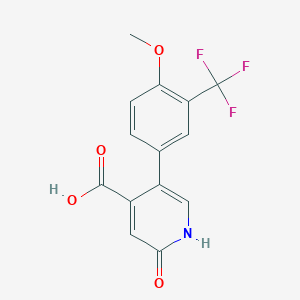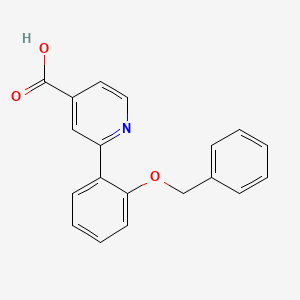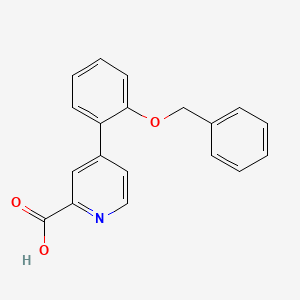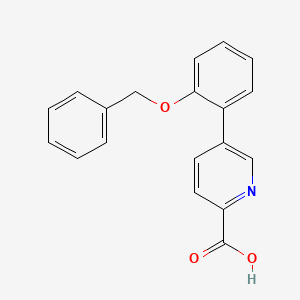
5-(2-Benzyloxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Benzyloxyphenyl)picolinic acid (5-BPA) is a phenolic acid compound that is widely used in scientific research. It has a variety of applications in the laboratory and has been studied for its biochemical and physiological effects.
Scientific Research Applications
5-(2-Benzyloxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including in studies of enzyme inhibition, the inhibition of cancer cell growth, and the inhibition of microbial growth. It has also been used as a reagent in the synthesis of other compounds. In addition, 5-(2-Benzyloxyphenyl)picolinic acid, 95% has been studied for its potential use in drug delivery and as an antioxidant.
Mechanism of Action
5-(2-Benzyloxyphenyl)picolinic acid, 95% has been shown to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. In addition, it has been shown to inhibit the growth of microorganisms by blocking their ability to produce proteins.
Biochemical and Physiological Effects
Studies have shown that 5-(2-Benzyloxyphenyl)picolinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. In addition, it has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The use of 5-(2-Benzyloxyphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively safe compound, with no known toxicity or mutagenicity. In addition, it is relatively easy to synthesize, and has been shown to be effective in a variety of studies. However, it is important to note that 5-(2-Benzyloxyphenyl)picolinic acid, 95% has a limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
Given the wide range of applications of 5-(2-Benzyloxyphenyl)picolinic acid, 95%, there are a number of potential future directions for research. These include studying its potential as an antioxidant, its role in drug delivery, and its potential to inhibit the growth of cancer cells. In addition, further research is needed to understand the mechanism of action of 5-(2-Benzyloxyphenyl)picolinic acid, 95% and to identify potential new applications.
Synthesis Methods
5-(2-Benzyloxyphenyl)picolinic acid, 95% can be synthesized from 2-hydroxy-5-benzyloxybenzaldehyde and picolinic acid. The process involves the condensation of the two reactants in the presence of acetic anhydride, followed by a reaction with sodium hydroxide. This method of synthesis has been proven to produce 5-(2-Benzyloxyphenyl)picolinic acid, 95% in yields of up to 95%.
properties
IUPAC Name |
5-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-11-10-15(12-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMRQDDNQSHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


